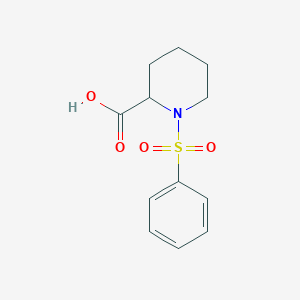

1-(Phenylsulfonyl)piperidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(benzenesulfonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)11-8-4-5-9-13(11)18(16,17)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHNSRGOBYCMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377856 | |

| Record name | 1-(PHENYLSULFONYL)PIPERIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223562-03-6 | |

| Record name | 1-(PHENYLSULFONYL)PIPERIDINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzenesulfonyl)piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties and a detailed synthetic protocol for 1-(Phenylsulfonyl)piperidine-2-carboxylic acid. While experimental data for this specific molecule is limited, this document compiles predicted values for key parameters essential for research and drug development applications. The synthesis is based on established and reliable chemical transformations. This guide is intended to serve as a foundational resource for scientists interested in the evaluation and potential application of this N-sulfonylated piperidine derivative.

Chemical Identity and Structure

This compound is a derivative of pipecolic acid, a cyclic alpha-amino acid. The structure features a piperidine ring with a carboxylic acid at the 2-position and a phenylsulfonyl group attached to the nitrogen atom.

-

IUPAC Name: this compound

-

CAS Number: 223562-03-6

-

Molecular Formula: C₁₂H₁₅NO₄S

-

Molecular Weight: 269.32 g/mol

-

Canonical SMILES: C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2

-

InChI Key: LPHNSRGOBYCMLU-UHFFFAOYSA-N

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes predicted physicochemical properties. These values are calculated using established computational models and provide valuable estimates for guiding experimental design.

| Property | Predicted Value | Method/Software |

| pKa (acidic) | 2.0 - 4.0 | Computational Prediction |

| logP | 1.5 - 2.5 | Computational Prediction |

| Aqueous Solubility | Low to moderate | Computational Prediction |

| Melting Point (°C) | No data available | - |

Note: Predicted values should be confirmed by experimental determination.

Synthesis

The synthesis of this compound can be achieved through the N-sulfonylation of piperidine-2-carboxylic acid (pipecolic acid) with benzenesulfonyl chloride. A common and effective method for this transformation is the Schotten-Baumann reaction, which is performed under basic aqueous conditions.

Experimental Protocol: Schotten-Baumann N-Sulfonylation

This protocol describes a general procedure for the synthesis of this compound from piperidine-2-carboxylic acid.

Materials:

-

Piperidine-2-carboxylic acid (Pipecolic acid)

-

Benzenesulfonyl chloride

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Diethyl ether or Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve piperidine-2-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq) or sodium carbonate. Cool the solution to 0-5 °C in an ice bath with stirring.

-

Addition of Sulfonylating Agent: While maintaining the low temperature and vigorous stirring, add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. The addition can be done neat or as a solution in a water-immiscible organic solvent like diethyl ether or dichloromethane.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer (if used) with water. If no organic solvent was used initially, extract the aqueous mixture with diethyl ether or DCM to remove any unreacted benzenesulfonyl chloride and other non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated or dilute hydrochloric acid while cooling in an ice bath. The product should precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

-

Drying: Dry the purified product under vacuum to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or associated signaling pathways for this compound. Further research is required to elucidate any potential pharmacological effects.

Conclusion

This technical guide provides essential information on the basic properties and a reliable synthetic route for this compound. While experimental data is scarce, the provided predicted values and the detailed experimental protocol offer a solid starting point for researchers and scientists in the field of medicinal chemistry and drug development to further investigate this compound. The straightforward synthesis makes it an accessible target for biological screening and further physicochemical characterization.

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, a piperidine derivative with potential applications in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a review of the biological activities of structurally related compounds.

Chemical Structure and Properties

This compound is a derivative of piperidine-2-carboxylic acid (also known as pipecolic acid), featuring a phenylsulfonyl group attached to the piperidine nitrogen. This modification significantly influences the molecule's physicochemical properties, such as its acidity, lipophilicity, and conformational flexibility, which in turn can modulate its biological activity.

Chemical Structure:

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄S | ChemCD[1] |

| Molecular Weight | 269.32 g/mol | ChemCD[1] |

| CAS Number | 223562-03-6 | ChemCD[1] |

| Predicted logP | 1.5 | ChemAxon |

| Predicted pKa (acidic) | 2.5 | ChemAxon |

| Predicted pKa (basic) | -2.8 | ChemAxon |

| Predicted Polar Surface Area | 78.9 Ų | ChemAxon |

| Predicted Rotatable Bonds | 3 | ChemAxon |

| Predicted Hydrogen Bond Donors | 1 | ChemAxon |

| Predicted Hydrogen Bond Acceptors | 4 | ChemAxon |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-sulfonylation of piperidine-2-carboxylic acid. This reaction involves the treatment of piperidine-2-carboxylic acid with benzenesulfonyl chloride in the presence of a suitable base.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: N-Sulfonylation of Piperidine-2-carboxylic Acid

This protocol is a generalized procedure based on standard methods for the N-sulfonylation of amino acids.

Materials:

-

Piperidine-2-carboxylic acid

-

Benzenesulfonyl chloride

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve piperidine-2-carboxylic acid (1 equivalent) in a suitable solvent such as a 1:1 mixture of water and a miscible organic solvent like dioxane or in an aqueous solution of sodium hydroxide (2 equivalents).

-

Addition of Base: If using an organic solvent, add a base such as triethylamine (2.5 equivalents) to the solution.

-

Addition of Sulfonylating Agent: Cool the reaction mixture in an ice bath. Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup:

-

If the reaction was performed in an aqueous base, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.

-

If an organic solvent was used, wash the reaction mixture with water.

-

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods:

-

¹H NMR: To confirm the presence of the phenyl and piperidine protons and their respective chemical environments.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the sulfonyl (S=O), carboxylic acid (C=O), and N-S bonds.

Potential Biological and Pharmacological Relevance

While specific biological activity data for this compound is limited, the broader class of N-substituted piperidine carboxylic acid derivatives has been explored for various therapeutic applications. The piperidine scaffold is a common motif in many biologically active compounds.

Logical Relationship of Structural Features to Potential Activity:

Caption: Relationship between structure and potential biological activity.

The introduction of the phenylsulfonyl group can impart several key properties:

-

Increased Lipophilicity: This can enhance membrane permeability and potentially improve oral bioavailability.

-

Hydrogen Bond Acceptor: The sulfonyl oxygens can act as hydrogen bond acceptors, influencing interactions with biological targets.

-

Metabolic Stability: The sulfonamide bond is generally stable to metabolic degradation.

Derivatives of piperidine carboxylic acids have been investigated as inhibitors of various enzymes and as ligands for receptors in the central nervous system. For instance, N-acyl and N-sulfonyl derivatives of cyclic amino acids have shown promise as protease inhibitors.

Conclusion

This compound represents a synthetically accessible molecule with potential for further investigation in drug discovery programs. The presence of the phenylsulfonyl moiety on the piperidine-2-carboxylic acid scaffold provides a unique combination of structural and electronic features that may lead to novel biological activities. This guide provides a foundational understanding of its chemistry and a framework for its synthesis and future evaluation. Further research is warranted to fully elucidate its physicochemical properties, biological activity profile, and potential therapeutic applications.

References

Unraveling the Enigma: A Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of molecular pharmacology is continuously expanding, with novel chemical entities holding the potential for significant therapeutic advancements. 1-(Phenylsulfonyl)piperidine-2-carboxylic acid is one such molecule that has emerged in chemical databases. However, a comprehensive review of publicly accessible scientific literature and bioactivity databases reveals a notable absence of published research detailing its specific mechanism of action, biological targets, or quantitative experimental data. This guide serves to transparently address this information gap and provide a foundational understanding of the structural components of this molecule, which may inform future research endeavors.

Molecular Structure and Potential Pharmacological Relevance

This compound possesses a distinct chemical architecture, integrating three key moieties: a piperidine ring, a phenylsulfonyl group, and a carboxylic acid.

-

Piperidine Ring: This saturated heterocyclic amine is a common scaffold in medicinal chemistry, found in numerous approved drugs. Its conformational flexibility allows it to interact with a variety of biological targets.

-

Phenylsulfonyl Group: The presence of a sulfonyl group attached to a phenyl ring suggests potential interactions with enzymes and receptors that recognize sulfonamide-containing ligands. Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities.

-

Carboxylic Acid: This functional group can participate in hydrogen bonding and ionic interactions, often serving as a key binding motif for receptors and enzyme active sites.

The combination of these structural features suggests that this compound could potentially interact with a range of biological targets. However, without experimental data, any discussion of its mechanism of action remains speculative.

Current State of Research

Despite extensive searches of chemical and biological databases, including PubChem, and the broader scientific literature, no studies detailing the biological activity or mechanism of action of this compound have been identified. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes.

This lack of data precludes the presentation of:

-

Quantitative Data Tables: No experimental results, such as IC50, EC50, or Ki values, are available to be summarized.

-

Experimental Protocols: Without published studies, there are no methodologies to detail.

-

Signaling Pathway Diagrams: The biological pathways modulated by this compound are currently unknown.

Future Directions and Postulated Research Workflows

Given the absence of data, a logical first step for researchers interested in this molecule would be to conduct initial screening to identify its biological activity. A potential experimental workflow is proposed below.

Proposed Initial Screening Workflow

A high-throughput screening (HTS) campaign against a diverse panel of biological targets would be a prudent starting point. This could be followed by more focused secondary assays based on any initial "hits".

Caption: Proposed experimental workflow for elucidating the biological activity of this compound.

Conclusion

While the chemical structure of this compound suggests potential for biological activity, there is currently no publicly available data to substantiate any specific mechanism of action. This document has outlined the structural components of the molecule and proposed a logical workflow for future research. The scientific community is encouraged to investigate this and other under-characterized molecules to unlock their potential therapeutic value. As new data emerges, this guide will be updated to reflect the evolving understanding of this compound.

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(phenylsulfonyl)piperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid pipecolic acid. Due to the limited availability of dedicated research on this specific molecule, this guide synthesizes information from related compounds and general synthetic methodologies to offer a thorough resource for researchers. The focus is on its synthesis, potential biological activities, and relevant experimental protocols.

Chemical Properties and Data

This compound is a derivative of piperidine-2-carboxylic acid (pipecolic acid) where a phenylsulfonyl group is attached to the nitrogen atom. This modification significantly alters the physicochemical properties of the parent molecule, such as its lipophilicity and acidity. While extensive experimental data for this specific compound is scarce in publicly available literature, data for related compounds and the constituent moieties can provide valuable insights.

| Property | Data | Source |

| Molecular Formula | C12H15NO4S | Inferred |

| Molecular Weight | 269.32 g/mol | Inferred |

| Appearance | Expected to be a solid | |

| SMILES | O=S(=O)(N1CCCCC1C(=O)O)c2ccccc2 | |

| InChI | 1S/C12H15NO4S/c14-12(15)10-6-8-13(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15) |

Table 1: Physicochemical Properties of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, a closely related isomer.

Synthesis

The synthesis of this compound can be achieved through the N-sulfonylation of piperidine-2-carboxylic acid (pipecolic acid). A general and reliable method for this transformation is the reaction of pipecolic acid with benzenesulfonyl chloride in the presence of a base.

This protocol is a generalized procedure based on standard methods for the N-sulfonylation of amino acids.[1]

Materials:

-

Piperidine-2-carboxylic acid (Pipecolic acid)

-

Benzenesulfonyl chloride

-

Sodium bicarbonate (NaHCO3) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve piperidine-2-carboxylic acid (1 equivalent) in a suitable solvent such as a mixture of water and a compatible organic solvent like THF or in an organic solvent like DCM.

-

Basification: Add a base, such as sodium bicarbonate (2-3 equivalents) or triethylamine (2-3 equivalents), to the solution. This is crucial to neutralize the HCl generated during the reaction and to deprotonate the secondary amine of the piperidine ring, rendering it nucleophilic.

-

Addition of Sulfonylating Agent: Slowly add benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If a water-miscible solvent was used, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to a pH of approximately 2-3 with 1M HCl. This protonates the carboxylic acid and any unreacted amine.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.

Expected Yield: Yields for similar N-sulfonylation reactions of amino acids are typically in the range of 70-95%.[2]

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While there is no specific literature detailing the biological activity of this compound, the activities of structurally related compounds suggest several potential areas of interest for researchers.

a) NMDA Receptor Modulation:

Piperidine-2-carboxylic acid derivatives are known to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[3] Many antagonists of the NMDA receptor feature a piperidine ring with an acidic moiety. The introduction of the bulky and lipophilic phenylsulfonyl group could modulate the affinity and selectivity for different NMDA receptor subunits.

b) Enzyme Inhibition:

N-sulfonylated amino acid derivatives have been investigated as inhibitors of various enzymes.

-

Cholinesterase Inhibition: Some N-substituted piperidine derivatives have shown potent acetylcholinesterase (AChE) inhibitory activity, which is a therapeutic target in Alzheimer's disease.[4][5] For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as a highly potent AChE inhibitor.[4]

-

Carbonic Anhydrase Inhibition: N-phenylsulfonamide derivatives have been shown to be potent inhibitors of carbonic anhydrase isoenzymes.[2]

-

Fungicidal and Antimicrobial Activity: N-sulfonyl amino acid amides have been reported to possess fungicidal activity, particularly against oomycete phytopathogens.[6] Other sulfonamide derivatives of piperidine have demonstrated antimicrobial activity.

Hypothetical Signaling Pathway: NMDA Receptor Antagonism

The following diagram illustrates a potential mechanism of action for this compound as a competitive antagonist at the glutamate binding site of the NMDA receptor.

Caption: Hypothetical antagonism of the NMDA receptor by the title compound.

Conclusion

This compound represents an interesting scaffold for medicinal chemistry and drug discovery. While direct experimental data on this compound is limited, its synthesis is readily achievable through established N-sulfonylation protocols. Based on the pharmacology of related piperidine-2-carboxylic acid and N-phenylsulfonamide derivatives, this molecule holds potential for biological activity, particularly as a modulator of the NMDA receptor or as an enzyme inhibitor. This guide provides a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this and related compounds. Researchers are encouraged to verify and expand upon the presented information through experimental investigation.

References

- 1. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(phenylsulfonyl)piperidine-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide range of pharmaceuticals, and the addition of a phenylsulfonyl group can significantly modulate the physicochemical and pharmacological properties of the molecule. This document outlines a robust synthetic pathway, provides detailed experimental protocols for each step, and discusses methods for the further derivatization of the target compound.

I. Overview of the Synthetic Strategy

The synthesis of this compound is proposed via a three-step sequence starting from the commercially available piperidine-2-carboxylic acid (also known as pipecolic acid). The overall strategy involves:

-

Protection of the carboxylic acid group through esterification to prevent its interference in the subsequent N-sulfonylation step.

-

N-sulfonylation of the piperidine nitrogen with benzenesulfonyl chloride to introduce the phenylsulfonyl moiety.

-

Deprotection of the carboxylic acid group by hydrolysis of the ester to yield the final product.

This approach is logical and utilizes well-established, high-yielding chemical transformations.

II. Experimental Protocols

Step 1: Esterification of Piperidine-2-carboxylic Acid (Formation of Ethyl Pipecolinate)

The initial step involves the protection of the carboxylic acid functionality as an ethyl ester via Fischer esterification. This reaction is typically catalyzed by a strong acid.

Reaction:

Piperidine-2-carboxylic acid + Ethanol --(H₂SO₄)--> Ethyl 2-piperidinecarboxylate (Ethyl Pipecolinate)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Piperidine-2-carboxylic acid | 129.16 | 10.0 g | 0.077 |

| Ethanol (absolute) | 46.07 | 150 mL | - |

| Sulfuric acid (concentrated) | 98.08 | 5 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated sodium bicarbonate | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

Suspend piperidine-2-carboxylic acid (10.0 g, 0.077 mol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5 mL) with continuous stirring.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water (100 mL) and cool in an ice bath.

-

Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-piperidinecarboxylate as a liquid.[1][2][3]

Expected Yield: 85-95%

Characterization Data for Ethyl Pipecolinate:

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 216-217 °C |

| Density | 1.006 g/mL at 25 °C |

Step 2: N-Phenylsulfonylation of Ethyl Pipecolinate

The secondary amine of the piperidine ring is reacted with benzenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.

Reaction:

Ethyl 2-piperidinecarboxylate + Benzenesulfonyl chloride --(Triethylamine)--> Ethyl 1-(phenylsulfonyl)piperidine-2-carboxylate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-piperidinecarboxylate | 157.21 | 10.0 g | 0.064 |

| Benzenesulfonyl chloride | 176.62 | 12.4 g (9.1 mL) | 0.070 |

| Triethylamine | 101.19 | 12.9 g (17.8 mL) | 0.128 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous sodium sulfate | 120.37 | As needed | - |

Procedure:

-

Dissolve ethyl 2-piperidinecarboxylate (10.0 g, 0.064 mol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Add triethylamine (17.8 mL, 0.128 mol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of benzenesulfonyl chloride (9.1 mL, 0.070 mol) in DCM (50 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M hydrochloric acid (2 x 100 mL), followed by water (100 mL), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield ethyl 1-(phenylsulfonyl)piperidine-2-carboxylate.

Expected Yield: 75-90%

Step 3: Hydrolysis of Ethyl 1-(phenylsulfonyl)piperidine-2-carboxylate

The final step is the deprotection of the carboxylic acid via alkaline hydrolysis of the ethyl ester.

Reaction:

Ethyl 1-(phenylsulfonyl)piperidine-2-carboxylate --(1. NaOH, H₂O/MeOH; 2. HCl)--> this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 1-(phenylsulfonyl)piperidine-2-carboxylate | 297.37 | 10.0 g | 0.034 |

| Sodium hydroxide | 40.00 | 2.7 g | 0.068 |

| Methanol | 32.04 | 100 mL | - |

| Water | 18.02 | 50 mL | - |

| Concentrated Hydrochloric acid | - | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

Procedure:

-

Dissolve ethyl 1-(phenylsulfonyl)piperidine-2-carboxylate (10.0 g, 0.034 mol) in methanol (100 mL) in a round-bottom flask.

-

Add a solution of sodium hydroxide (2.7 g, 0.068 mol) in water (50 mL).

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.[4][5][6]

Expected Yield: 90-98%

Characterization Data for this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₄S |

| Molecular Weight | 269.32 g/mol |

| Appearance | White to off-white solid |

III. Synthesis of Derivatives

The synthesized this compound can be further modified at the carboxylic acid moiety to generate a library of derivatives for structure-activity relationship (SAR) studies.

A. Amide Bond Formation

The carboxylic acid can be coupled with a variety of primary and secondary amines to form the corresponding amides using standard peptide coupling reagents.

General Procedure:

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DCM or DMF).

-

Add a coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture for 15-30 minutes at room temperature.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

-

Work-up the reaction by washing with aqueous acid and base, followed by drying and purification by column chromatography or recrystallization.[7][8]

B. Ester Formation

A variety of esters can be synthesized by reacting the carboxylic acid with different alcohols under acidic conditions (Fischer esterification) or by using coupling agents like DCC with DMAP.[9]

IV. Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Derivatization pathways from the core compound.

References

- 1. ピペコリン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

CAS Number: 223562-03-6

Synonyms: 1-Benzenesulfonyl-piperidine-2-carboxylic acid, (S)-1-(Phenylsulfonyl)pipecolinic acid

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related N-sulfonylated piperidine derivatives and general synthetic methodologies for N-acyl sulfonamides. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, potential biological activities, and relevant experimental approaches.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following properties can be predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄S | Supplier Data |

| Molecular Weight | 269.32 g/mol | Supplier Data |

| CAS Number | 223562-03-6 | Supplier Data |

| Appearance | White to off-white solid (predicted) | Analogous Compounds |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | General Chemical Principles |

| pKa | 3.5 - 4.5 (predicted for the N-acyl sulfonamide proton) | [1] |

Proposed Synthesis

A plausible synthetic route to this compound involves the N-sulfonylation of piperidine-2-carboxylic acid (pipecolic acid). This approach is based on well-established methods for the synthesis of N-acyl sulfonamides.

Experimental Protocol: N-Sulfonylation of Piperidine-2-carboxylic Acid

Materials:

-

Piperidine-2-carboxylic acid (Pipecolic acid)

-

Benzenesulfonyl chloride

-

A suitable base (e.g., triethylamine, sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, water)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolution: Dissolve piperidine-2-carboxylic acid in the chosen solvent. If using an aqueous base, dissolve the starting material in an aqueous solution of the base.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is to control the exothermicity of the reaction.

-

Addition of Sulfonylating Agent: Slowly add benzenesulfonyl chloride to the cooled solution while stirring. The slow addition helps to maintain the temperature and prevent side reactions.

-

Reaction: Allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature, stirring overnight to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

If an organic solvent was used, wash the reaction mixture with water and brine.

-

If an aqueous solvent was used, acidify the mixture to a pH of approximately 2-3 with hydrochloric acid. This will protonate the carboxylic acid, making it less soluble in water.

-

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound are not well-documented, the N-acyl sulfonamide moiety is a known bioisostere of carboxylic acids, often exhibiting improved pharmacokinetic properties.[1] Derivatives of piperidine are prevalent in a wide array of pharmaceuticals, suggesting a broad potential for biological activity.[2]

Based on the activities of structurally similar compounds, potential areas of investigation for this molecule include:

-

Antimicrobial Activity: Sulfonamides are a well-known class of antimicrobial agents. Recent studies have shown that novel sulfonyl piperidine carboxamide derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4]

-

Enzyme Inhibition: The N-phenylsulfonamide scaffold has been explored for its inhibitory effects on various enzymes. For instance, certain N-phenylsulfonamide derivatives have shown potent inhibition of carbonic anhydrases and cholinesterases.

-

Receptor Modulation: Piperidine derivatives are known to interact with a variety of receptors in the central nervous system. For example, analogues of KN-62, which contain a piperazine moiety (structurally related to piperidine), are antagonists of the purinergic P2X7 receptor, which is involved in inflammatory processes.[5]

Given the potential for enzyme inhibition, a hypothetical signaling pathway is depicted below, illustrating how such a compound might interfere with a generic kinase signaling cascade, a common target in drug discovery.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents. While direct experimental data is currently sparse, this guide provides a solid foundation for future research by outlining a probable synthetic route and highlighting potential biological activities based on the well-documented properties of its constituent chemical motifs. Further investigation into its synthesis, characterization, and biological screening is warranted to fully elucidate its therapeutic potential.

References

- 1. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological significance based on related compounds.

Core Molecular Data

This compound is a derivative of pipecolic acid, featuring a phenylsulfonyl group attached to the piperidine nitrogen. This modification significantly alters the physicochemical properties of the parent amino acid.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄S | ChemCD |

| Molecular Weight | 269.33 g/mol | Calculated |

| Canonical SMILES | C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2 | - |

| InChI Key | Not available | - |

| CAS Number | 223562-03-6 | ChemCD |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from piperidine-2-carboxylic acid. The following protocol is a representative method for its preparation.

Experimental Workflow

Caption: Synthetic pathway for this compound.

Step 1: Esterification of Piperidine-2-carboxylic acid

-

Procedure: To a solution of piperidine-2-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl piperidine-2-carboxylate.

Step 2: N-Sulfonylation of Methyl piperidine-2-carboxylate

-

Procedure: Dissolve methyl piperidine-2-carboxylate (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 1-(phenylsulfonyl)piperidine-2-carboxylate.

Step 3: Hydrolysis of the Ester

-

Procedure: Dissolve methyl 1-(phenylsulfonyl)piperidine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture with 1N HCl to pH ~2.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Potential Biological Significance

While specific biological data for this compound is not extensively available in the public domain, the structural motif of N-sulfonylated amino acids and piperidine derivatives is prevalent in compounds with diverse pharmacological activities.

The introduction of a sulfonamide group can significantly impact a molecule's biological activity, often by mimicking a carboxylic acid group while exhibiting different electronic and steric properties. This can lead to altered binding affinities for biological targets.

Logical Relationship of Structural Features to Potential Activity

Caption: Key structural features and their potential contribution to biological activity.

Research on related N-sulfonylpiperidine derivatives suggests potential for activity in several areas:

-

Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and is present in many enzyme inhibitors. It is plausible that this compound could exhibit inhibitory activity against various metalloenzymes.

-

Receptor Modulation: The piperidine scaffold is a common feature in ligands for various receptors in the central nervous system (CNS). The specific substitution pattern of the title compound could confer affinity for certain receptor subtypes.

Further research is required to fully elucidate the biological activity profile of this compound. This technical guide provides a foundational resource for researchers interested in synthesizing and evaluating this compound for potential therapeutic applications.

An In-depth Technical Guide on 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

IUPAC Name: 1-(Phenylsulfonyl)piperidine-2-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a derivative of the naturally occurring amino acid, pipecolic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Structure

This compound belongs to the class of N-sulfonylated amino acids. The introduction of the phenylsulfonyl group to the nitrogen atom of the piperidine ring significantly alters the physicochemical properties of the parent molecule, pipecolic acid, influencing its acidity, lipophilicity, and conformational flexibility. These modifications can have profound effects on the compound's biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Pipecolic Acid | 1-(Methylsulfonyl)piperidine-2-carboxylic acid |

| CAS Number | 223562-03-6 | 535-75-1 | 1008975-54-9 |

| Molecular Formula | C₁₂H₁₅NO₄S | C₆H₁₁NO₂ | C₇H₁₃NO₄S |

| Molecular Weight | 269.32 g/mol | 129.16 g/mol | 207.25 g/mol |

| Appearance | Solid (predicted) | White or colorless solid | Solid |

| Melting Point | Not available | 268 °C | Not available |

| Solubility | Not available | Soluble in water | Not available |

| pKa | Not available | Not available | Not available |

| LogP | Not available | -2.31 | Not available |

Note: Data for this compound is limited. Data for related compounds is provided for comparison.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-sulfonylation of piperidine-2-carboxylic acid (pipecolic acid). A general experimental protocol is outlined below.

2.1. General Protocol for the N-Sulfonylation of Piperidine-2-carboxylic Acid

This protocol describes a common method for the synthesis of N-sulfonylated amino acids.

Materials:

-

Piperidine-2-carboxylic acid

-

Benzenesulfonyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Water

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve piperidine-2-carboxylic acid and sodium carbonate in water in a reaction flask and cool the mixture to 0°C in an ice bath.

-

Slowly add benzenesulfonyl chloride to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0°C and acidify with 10% HCl to a pH of approximately 2-3.

-

A precipitate of this compound should form. Collect the precipitate by filtration.

-

Wash the collected solid with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/n-hexane.

-

Dry the purified product under vacuum.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

3.1. Hypothetical Signaling Pathway: GABAergic Modulation

Given that piperidine-carboxylic acid derivatives can act as GABA uptake inhibitors, it is plausible that this compound could modulate GABAergic neurotransmission. A hypothetical signaling pathway is presented below.

Diagram 2: Hypothetical GABAergic Modulation Pathway

Caption: Hypothetical mechanism of action as a GABA uptake inhibitor.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its structural relation to biologically active piperidine derivatives. While specific experimental data for this compound is scarce, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and potential biological activities based on related structures. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications.

Methodological & Application

Synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of "1-(Phenylsulfonyl)piperidine-2-carboxylic acid," a key building block in the development of various pharmacologically active agents. The synthetic strategy is a three-step process commencing with the esterification of piperidine-2-carboxylic acid, followed by N-sulfonylation with benzenesulfonyl chloride, and culminating in the hydrolysis of the ester to yield the final product. This protocol is designed to be a comprehensive guide, offering clear, step-by-step instructions and quantitative data to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

Piperidine-2-carboxylic acid, also known as pipecolic acid, and its derivatives are significant scaffolds in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. The introduction of a phenylsulfonyl group onto the piperidine nitrogen can modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can in turn influence its pharmacokinetic and pharmacodynamic profile. The synthesis of this compound provides a versatile intermediate for the elaboration into more complex molecules, including potential protease inhibitors and other therapeutic agents.

Overall Reaction Scheme

The synthesis of this compound is accomplished through the following three-step reaction sequence:

-

Step 1: Esterification of piperidine-2-carboxylic acid to protect the carboxylic acid functionality.

-

Step 2: N-Sulfonylation of the resulting piperidine-2-carboxylate with benzenesulfonyl chloride.

-

Step 3: Hydrolysis of the ester to afford the final this compound.

Data Presentation

The following table summarizes the typical quantitative data for each step of the synthesis.

| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Esterification | Piperidine-2-carboxylic acid, Thionyl chloride, Methanol | Methanol | 0 to reflux | 4 | ~95 |

| 2 | N-Sulfonylation | Methyl piperidine-2-carboxylate, Benzenesulfonyl chloride, Triethylamine | Dichloromethane | 0 to RT | 12 | ~90 |

| 3 | Hydrolysis | Methyl 1-(phenylsulfonyl)piperidine-2-carboxylate, Lithium hydroxide, THF/Water | THF/Water | RT | 3 | ~98 |

Experimental Protocols

Step 1: Synthesis of Methyl piperidine-2-carboxylate hydrochloride

Materials:

-

Piperidine-2-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) (1.2 eq)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-2-carboxylic acid.

-

Add anhydrous methanol to dissolve the starting material completely.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude methyl piperidine-2-carboxylate hydrochloride as a white solid. This crude product is often of sufficient purity to be used in the next step without further purification.

Step 2: Synthesis of Methyl 1-(phenylsulfonyl)piperidine-2-carboxylate

Materials:

-

Methyl piperidine-2-carboxylate hydrochloride (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Suspend methyl piperidine-2-carboxylate hydrochloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine dropwise to the stirred suspension.

-

In a separate flask, dissolve benzenesulfonyl chloride in anhydrous dichloromethane.

-

Add the benzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield methyl 1-(phenylsulfonyl)piperidine-2-carboxylate.

Step 3: Synthesis of this compound

Materials:

-

Methyl 1-(phenylsulfonyl)piperidine-2-carboxylate (1.0 eq)

-

Lithium hydroxide (LiOH) (1.5 eq)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 1-(phenylsulfonyl)piperidine-2-carboxylate in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.

-

Add lithium hydroxide to the solution and stir at room temperature for 3 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

A white precipitate of this compound should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Key mechanistic stages in the synthesis.

Application Notes and Protocols: Chiral Synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the stereochemically defined carboxylic acid and the phenylsulfonyl group, provides a valuable template for the design of novel therapeutic agents. The specific stereoisomer (S) is often crucial for biological activity, making enantioselective synthesis a critical aspect of its preparation. These application notes provide a detailed protocol for the chiral synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid, primarily through the synthesis of the precursor (S)-pipecolic acid, followed by N-sulfonylation.

Synthetic Strategy

The most straightforward and widely applicable strategy for the synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid involves a two-step process:

-

Chiral Synthesis or Resolution of (S)-Piperidine-2-carboxylic acid ((S)-Pipecolic Acid): This crucial step establishes the desired stereochemistry. Various methods have been developed for the enantioselective synthesis of pipecolic acid and its derivatives. One common approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by cyclization. Alternatively, enzymatic resolution or classical resolution of racemic pipecolic acid can be employed to isolate the desired (S)-enantiomer.[1][2][3]

-

N-Sulfonylation: The secondary amine of (S)-pipecolic acid is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product. This reaction is typically high-yielding and proceeds without racemization of the chiral center.[4]

The overall synthetic workflow is depicted below:

Figure 1: Overall experimental workflow for the synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid.

Data Presentation

The following table summarizes typical quantitative data for the key steps in the synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid. The data is compiled from various reported methods for the synthesis of (S)-pipecolic acid and subsequent N-sulfonylation reactions.

| Step | Reaction | Starting Material(s) | Key Reagents/Catalysts | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1a | Asymmetric Synthesis | N-(Diphenylmethylene)glycine t-butyl ester, 1,4-dibromobutane | Phase-transfer catalyst, NaOH | Toluene/H₂O | RT | 12-24 | 60-80 | >95 |

| 1b | Resolution of (±)-Pipecolic Acid | (±)-Pipecolic acid | (R)-(-)-Mandelic acid or specific enzymes (e.g., lipase) | Ethanol/Water | RT | 24-48 | 35-45 (for S-isomer) | >99 |

| 2 | N-Sulfonylation | (S)-Pipecolic acid | Benzenesulfonyl chloride, Triethylamine (Et₃N) | Acetonitrile (MeCN) | RT | 12 | 85-95 | >99 (retention of configuration) |

Experimental Protocols

Protocol 1: Synthesis of (S)-Pipecolic Acid via Asymmetric Phase-Transfer Catalysis (Literature Adapted)

This protocol outlines a common method for the asymmetric synthesis of (S)-pipecolic acid.

Materials:

-

N-(Diphenylmethylene)glycine t-butyl ester

-

1,4-Dibromobutane

-

(S)-(-)-N-(2-Trifluoromethylbenzyl)cinchonidinium bromide (chiral phase-transfer catalyst)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Dowex 50WX8 ion-exchange resin

Procedure:

-

To a stirred solution of N-(diphenylmethylene)glycine t-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.05 eq) in toluene at room temperature, add a 50% aqueous solution of NaOH.

-

Add 1,4-dibromobutane (1.2 eq) dropwise to the vigorously stirred biphasic mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then hydrolyzed by treatment with 3M HCl at room temperature for 4 hours.

-

After hydrolysis, the aqueous layer is washed with diethyl ether to remove benzophenone.

-

The aqueous layer is then concentrated, and the residue is dissolved in water and passed through a Dowex 50WX8 ion-exchange resin column.

-

Elute the column with a dilute aqueous ammonia solution.

-

Collect the fractions containing the product (monitored by ninhydrin staining on TLC) and concentrate under reduced pressure to afford (S)-pipecolic acid.

Characterization:

-

¹H NMR, ¹³C NMR, and HRMS: To confirm the chemical structure.

-

Chiral HPLC/GC: To determine the enantiomeric excess (e.e.).

Protocol 2: N-Sulfonylation of (S)-Pipecolic Acid

This protocol describes the final step to obtain the target compound.[4]

Materials:

-

(S)-Pipecolic acid

-

Benzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend (S)-pipecolic acid (1.0 eq) in acetonitrile.

-

Add triethylamine (2.5 eq) to the suspension and stir until a clear solution is obtained.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzenesulfonyl chloride (1.2 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (S)-1-(phenylsulfonyl)piperidine-2-carboxylic acid.

Characterization:

-

¹H NMR, ¹³C NMR, and HRMS: To confirm the final product's structure.

-

Melting Point and Optical Rotation: To compare with literature values.

Signaling Pathways and Logical Relationships

The chemical transformation for the N-sulfonylation step is illustrated below.

Figure 2: Reaction diagram for the N-sulfonylation of (S)-pipecolic acid.

Conclusion

The synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid is a valuable process for obtaining a key chiral intermediate for drug discovery. The protocols provided herein offer a reliable and reproducible pathway to this compound. Careful execution of the chiral synthesis or resolution of the pipecolic acid precursor is paramount to achieving high enantiomeric purity in the final product. The subsequent N-sulfonylation is a robust reaction that efficiently yields the desired N-protected amino acid. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

- 1. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 4. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease [mdpi.com]

Asymmetric Synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, and the introduction of a phenylsulfonyl group and a carboxylic acid moiety at the 2-position in a stereochemically defined manner offers a versatile platform for the synthesis of novel therapeutic agents.

Two primary strategies for the asymmetric synthesis of the target molecule are presented:

-

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material, L-pipecolic acid, which is subsequently N-sulfonated.

-

Chiral Auxiliary-Mediated Synthesis: This de novo synthesis constructs the chiral piperidine ring from achiral precursors using a recoverable chiral auxiliary to induce stereoselectivity.

Data Presentation

The following tables summarize the expected yields and key analytical data for the described synthetic routes.

Table 1: Summary of Chiral Pool Synthesis Route

| Step | Reaction | Product | Reagents | Typical Yield | Purity (e.g., ee) |

| 1 | N-Phenylsulfonylation | (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid | L-Pipecolic acid, Benzenesulfonyl chloride, NaOH | 85-95% | >99% ee (starting material dependent) |

Table 2: Summary of Chiral Auxiliary-Mediated Synthesis Route

| Step | Reaction | Product | Reagents | Typical Yield | Diastereomeric Excess (de) |

| 1 | Acylation of Chiral Auxiliary | (S)-N-(Diphenylmethylene)glycyl-camphorsultam | Oppolzer's sultam, Ethyl N-(diphenylmethylene)glycinate | High | N/A |

| 2 | Stereoselective Alkylation | Alkylated camphorsultam derivative | 1,4-Dibromobutane, Strong base | >90% | >98% de |

| 3 | Cyclization & Auxiliary Removal | (S)-Piperidine-2-carboxylic acid | Acid hydrolysis, LiOH | Good | >98% ee |

| 4 | N-Phenylsulfonylation | (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid | Benzenesulfonyl chloride, NaOH | 85-95% | >98% ee |

Experimental Protocols

Protocol 1: Chiral Pool Synthesis via N-Phenylsulfonylation of L-Pipecolic Acid

This protocol describes the synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid from commercially available L-pipecolic acid. The reaction is a straightforward N-sulfonylation based on the principles of the Hinsberg reaction.[1][2][3]

Materials:

-

L-Pipecolic acid

-

Benzenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent)

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolution of L-Pipecolic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-pipecolic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Benzenesulfonyl Chloride: While stirring vigorously, add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution. Ensure the temperature remains below 10 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted benzenesulfonyl chloride.

-

Carefully acidify the aqueous layer to pH 2-3 with 2 M hydrochloric acid while cooling in an ice bath. A white precipitate should form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid.

-

Dry the final product under vacuum.

-

Expected Outcome: This procedure typically affords the desired product in high yield (85-95%) and with retention of the stereochemical integrity of the starting L-pipecolic acid.

Protocol 2: Asymmetric Synthesis using Oppolzer's Camphorsultam Auxiliary

This protocol outlines a de novo asymmetric synthesis of (S)-1-(Phenylsulfonyl)piperidine-2-carboxylic acid. The key step involves the highly diastereoselective alkylation of a chiral glycine equivalent derived from Oppolzer's sultam.[4]

Step 2a: Synthesis of the Chiral Glycine Intermediate

This step involves the acylation of Oppolzer's sultam with an activated glycine derivative. A common precursor is ethyl N-(diphenylmethylene)glycinate.

Materials:

-

(1S)-(-)-2,10-Camphorsultam (Oppolzer's sultam)

-

Ethyl N-(diphenylmethylene)glycinate

-

Strong base (e.g., n-butyllithium or lithium diisopropylamide)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware under an inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Acylation: Dissolve Oppolzer's sultam (1.0 eq) in anhydrous THF and cool to -78 °C. Add the strong base dropwise and stir for 30 minutes. Then, add a solution of ethyl N-(diphenylmethylene)glycinate (1.1 eq) in anhydrous THF. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Step 2b: Diastereoselective Alkylation and Cyclization

Materials:

-

Chiral glycine intermediate from Step 2a

-

1,4-Dibromobutane

-

Strong base (e.g., sodium hexamethyldisilazide - NaHMDS)

-

Anhydrous THF

Procedure:

-

Deprotonation: Dissolve the chiral glycine intermediate (1.0 eq) in anhydrous THF and cool to -78 °C. Add the strong base dropwise and stir for 1 hour.

-

Alkylation: Add 1,4-dibromobutane (1.2 eq) to the solution and allow the reaction to proceed at -78 °C for several hours, monitoring by TLC.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product. The crude product containing the alkylated intermediate is used in the next step.

Step 2c: Hydrolysis and Removal of the Chiral Auxiliary

Materials:

-

Crude product from Step 2b

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and water

-

Acid for work-up (e.g., HCl)

Procedure:

-

Hydrolysis: Dissolve the crude alkylated product in a mixture of THF and water. Add lithium hydroxide (excess) and stir at room temperature until the hydrolysis is complete (monitored by TLC). This step cleaves the sultam auxiliary.[5][6]

-

Cyclization and Deprotection: Acidify the reaction mixture with aqueous HCl. This will protonate the amine and facilitate the intramolecular cyclization to form the piperidine ring, as well as hydrolyze the imine.

-

Isolation: After neutralization, the (S)-pipecolic acid can be isolated. The chiral auxiliary can be recovered from the organic extracts.

Step 2d: N-Phenylsulfonylation

Follow the procedure outlined in Protocol 1 using the (S)-pipecolic acid obtained from Step 2c as the starting material.

Expected Outcome: This multi-step synthesis provides access to the target molecule with high enantiomeric purity (>98% ee), determined by the high diastereoselectivity of the key alkylation step.

Visualizations

The following diagrams illustrate the described synthetic pathways.

Caption: Chiral Pool Synthesis Workflow.

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

References

Application Notes and Protocols: 1-(Phenylsulfonyl)piperidine-2-carboxylic acid as an Enzyme Inhibitor

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific, publicly accessible research detailing the role of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid as an enzyme inhibitor. Searches for its biological activity, target enzymes, mechanism of action, and associated quantitative data (such as IC₅₀ or Kᵢ values) did not yield any specific results for this particular compound.

While the broader classes of molecules to which this compound belongs—piperidine derivatives and sulfonamides—are known to contain numerous examples of potent and selective enzyme inhibitors, the specific combination of a phenylsulfonyl group at the 1-position and a carboxylic acid at the 2-position of a piperidine ring has not been characterized as an enzyme inhibitor in the reviewed literature.

For instance, various sulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrases and cholinesterases.[1][2] Similarly, other substituted piperidine compounds have shown activity against a range of enzymes.[3][4][5] However, this information on related compounds cannot be directly extrapolated to predict the activity or properties of this compound.

Therefore, we are unable to provide detailed application notes, experimental protocols, or data tables for this specific compound at this time. The generation of such documents would require original research to first identify a target enzyme, characterize the inhibitory activity, and develop appropriate assay protocols.

We are committed to providing accurate and validated scientific information. Should research on the enzyme inhibitory properties of this compound become available, we will update our documentation accordingly. We encourage researchers interested in this molecule to explore its potential activities through primary research.

General Workflow for Characterizing a Novel Enzyme Inhibitor

For researchers who may wish to investigate the potential enzyme inhibitory activity of this compound, a general experimental workflow is outlined below. This workflow is a standard approach in early-stage drug discovery and enzymology.

Caption: General workflow for characterizing a novel enzyme inhibitor.

Hypothetical Protocol: Screening for Carbonic Anhydrase Inhibition

Given that many sulfonamides exhibit inhibitory activity against carbonic anhydrases (CAs), a logical first step in characterizing this compound would be to screen it against various CA isoforms. Below is a generalized protocol for such a screen.